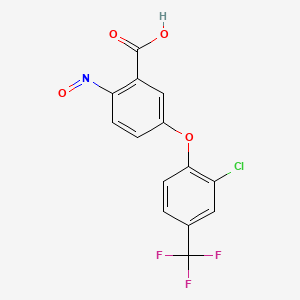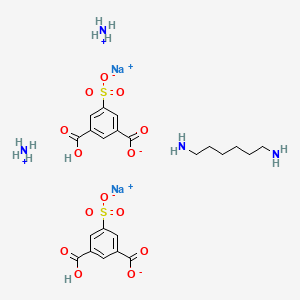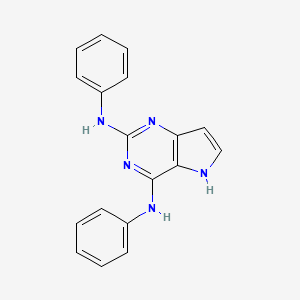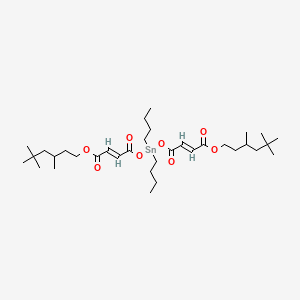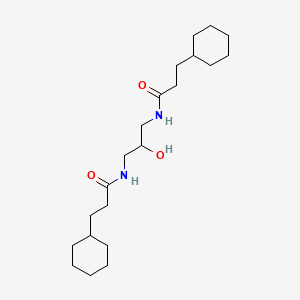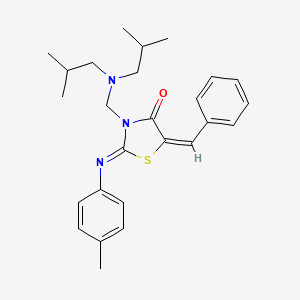
4-Thiazolidinone, 3-((bis(2-methylpropyl)amino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolidinone, 3-((bis(2-methylpropyl)amino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)- is a synthetic organic compound belonging to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-((bis(2-methylpropyl)amino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)- typically involves the following steps:
Formation of Thiazolidinone Ring: This can be achieved by the cyclization of a thiourea derivative with an α-haloketone under basic conditions.
Substitution Reactions: Introduction of the bis(2-methylpropyl)amino group and the phenylmethylene group can be done through nucleophilic substitution reactions.
Imine Formation: The imine group can be introduced by reacting the thiazolidinone derivative with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts or solvents to enhance reaction rates.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert imine groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, thiazolidinone derivatives have shown promise as antimicrobial and anticancer agents. This compound could be studied for its potential to inhibit bacterial growth or cancer cell proliferation.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Thiazolidinones have been investigated for their anti-inflammatory and antidiabetic properties.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-Thiazolidinone, 3-((bis(2-methylpropyl)amino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)- involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound might inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-Thiazolidinone Derivatives: Other thiazolidinone derivatives with different substituents.
Imine-Containing Compounds: Compounds with imine groups that exhibit similar reactivity.
Phenylmethylene-Substituted Compounds: Compounds with phenylmethylene groups that share similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its bis(2-methylpropyl)amino and phenylmethylene groups might enhance its activity compared to other thiazolidinone derivatives.
特性
CAS番号 |
110839-06-0 |
|---|---|
分子式 |
C26H33N3OS |
分子量 |
435.6 g/mol |
IUPAC名 |
(5E)-5-benzylidene-3-[[bis(2-methylpropyl)amino]methyl]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H33N3OS/c1-19(2)16-28(17-20(3)4)18-29-25(30)24(15-22-9-7-6-8-10-22)31-26(29)27-23-13-11-21(5)12-14-23/h6-15,19-20H,16-18H2,1-5H3/b24-15+,27-26? |
InChIキー |
ODQLJEGATKNNCO-APZKEAJMSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=CC=C3)/S2)CN(CC(C)C)CC(C)C |
正規SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)CN(CC(C)C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


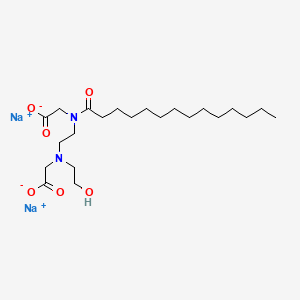


![[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12714878.png)
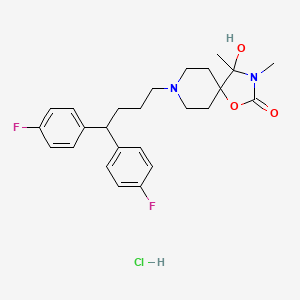
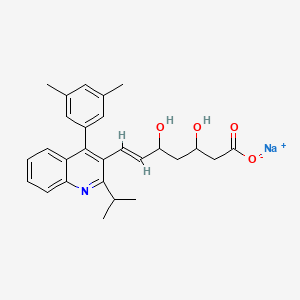
![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714902.png)
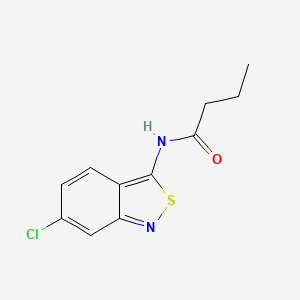
![Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-YL)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12714913.png)
